N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide
CAS No.: 2034322-39-7
Cat. No.: VC6849431
Molecular Formula: C16H15N3O2S2
Molecular Weight: 345.44
* For research use only. Not for human or veterinary use.
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide - 2034322-39-7](/images/structure/VC6849431.png)
Specification
CAS No. | 2034322-39-7 |
---|---|
Molecular Formula | C16H15N3O2S2 |
Molecular Weight | 345.44 |
IUPAC Name | 5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C16H15N3O2S2/c1-12-2-3-16(22-12)23(20,21)19-11-13-4-9-18-15(10-13)14-5-7-17-8-6-14/h2-10,19H,11H2,1H3 |
Standard InChI Key | QIBQFDHQWXSSHM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(S1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₇H₁₆N₄O₂S₂, with a calculated molecular weight of 396.47 g/mol. Its structure integrates two heterocyclic systems:
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Thiophene ring: A five-membered aromatic ring containing sulfur, substituted with a methyl group (enhancing lipophilicity) and a sulfonamide group (imparting hydrogen-bonding capacity).
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Bipyridine moiety: Two pyridine rings connected by a single bond, with the methylene-linked sulfonamide at the 4-position of one pyridine. This arrangement may enable metal coordination or π-π stacking interactions .
Key structural features inferred from related sulfonamides include:
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Planarity: The thiophene and bipyridine systems likely adopt coplanar conformations, favoring intermolecular interactions .
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Polarity: The sulfonamide group introduces polarity (logP ≈ 2.1 estimated), balancing solubility in aqueous and organic media .
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous protocols from patent literature suggest a two-step approach:
Sulfonylation of a Bipyridine Amine
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Reaction of 4-(aminomethyl)-2,4'-bipyridine with 5-methylthiophene-2-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF).
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Base-mediated coupling: Triethylamine (TEA) or N-methylmorpholine (NMM) deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride .
Example conditions:
Step | Reagents | Solvent | Temperature | Time |
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1 | 5-methylthiophene-2-sulfonyl chloride, TEA | DCM | 25°C | 12 h |
2 | 4-(aminomethyl)-2,4'-bipyridine | THF | 0°C → RT | 24 h |
Purification and Characterization
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Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
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Spectroscopic validation:
Physicochemical Properties
Predicted properties based on structural analogs:
Applications in Materials Science
The bipyridine moiety’s metal-coordinating ability suggests utility in:
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Coordination polymers: Self-assembly with transition metals (e.g., Ru²⁺) for catalytic or luminescent materials .
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Organic electronics: Thiophene’s conjugated system may enhance charge transport in semiconductors .
Future Research Directions
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Pharmacological profiling: Screen against cancer cell lines (e.g., MCF-7, A549) and microbial strains.
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Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.
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Materials synthesis: Explore coordination complexes for catalytic applications.
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